Product packaging for (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine(Cat. No.:)

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine

Cat. No.: B15072325
M. Wt: 148.20 g/mol
InChI Key: CLTXLGPSIXHRDP-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is a chiral bicyclic diamine serving as a privileged scaffold in medicinal chemistry and chemical synthesis. This compound is of significant interest in anticancer research, particularly in the development of novel tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors are valuable for investigating angiogenesis and metastasis, as they can disrupt cell proliferation by inducing G2/M phase arrest and apoptosis . The rigid, fused-ring indane structure provides a stereochemically defined framework for creating potent bioactive molecules, helping to overcome challenges like multidrug resistance . Researchers utilize this chiral diamine as a versatile building block for synthesizing complex derivatives and exploring structure-activity relationships . The compound's two amine groups allow for diverse functionalization, facilitating the development of new chemical entities for pharmaceutical and materials science applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B15072325 (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(1R,3S)-2,3-dihydro-1H-indene-1,3-diamine

InChI

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9+

InChI Key

CLTXLGPSIXHRDP-DTORHVGOSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N)N

Canonical SMILES

C1C(C2=CC=CC=C2C1N)N

Origin of Product

United States

Synthetic Methodologies for 1r,3s 2,3 Dihydro 1h Indene 1,3 Diamine and Its Stereoisomers

Classical Resolution Techniques for Enantiomeric and Diastereomeric Purity

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgulisboa.pt

The process for resolving a racemic mixture of 2,3-Dihydro-1H-indene-1,3-diamine would involve the following steps:

Salt Formation: The racemic diamine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent. This reaction produces a mixture of two diastereomeric salts (e.g., (1R,3S)-diamine·(+)-acid and (1S,3R)-diamine·(+)-acid). libretexts.org

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation of the solvent, the less soluble salt selectively crystallizes out of the solution. ulisboa.pt The crystallization is monitored until there is no further change in the optical rotation of the crystals, indicating that a pure diastereomer has been obtained. libretexts.org

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to neutralize the chiral acid. This regenerates the free amine, which is now enantiomerically pure, and the corresponding salt of the resolving agent. libretexts.org The pure enantiomer of the diamine can then be isolated.

The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. wikipedia.org

Table 1: Common Chiral Resolving Agents for Racemic Amines This table presents common resolving agents used in classical resolution techniques.

Resolving Agent Type Typical Application
(+)-Tartaric Acid Acid Resolution of racemic bases
(-)-Tartaric Acid Acid Resolution of racemic bases
(1R)-(-)-Mandelic Acid Acid Resolution of racemic bases
(1S)-(+)-Mandelic Acid Acid Resolution of racemic bases
(+)-Camphor-10-sulfonic acid Acid Resolution of racemic bases
Brucine Base Resolution of racemic acids
Strychnine Base Resolution of racemic acids

Asymmetric Synthesis Approaches to Enantiopure Indanediamines

Asymmetric synthesis offers a more direct route to enantiopure compounds, avoiding the loss of 50% of the material inherent in classical resolution. These methods use chiral catalysts or reagents to control the stereochemical outcome of a reaction.

Biocatalytic Strategies Utilizing Transaminase Enzymes

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and green technology for the synthesis of chiral amines from prochiral ketones. diva-portal.orgrsc.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. mdpi.com The synthesis of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine could be envisioned starting from 1,3-indandione (B147059) through a stepwise or direct diamination.

The key features of this biocatalytic approach are:

High Enantioselectivity: ω-TAs are capable of distinguishing between enantiotopic faces of a prochiral ketone, leading to the formation of a single enantiomer of the amine with excellent enantiomeric excess (ee). nih.gov

Mechanism: The reaction proceeds via a ping-pong mechanism involving the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which acts as an intermediate amine carrier. diva-portal.org

Overcoming Equilibrium Limitations: Transamination reactions often suffer from unfavorable equilibria. nih.gov This can be addressed by using specific amine donors that generate a byproduct that is removed from the system (e.g., o-xylylenediamine, which cyclizes) or by employing a coupled enzymatic system to remove the ketone byproduct (e.g., using lactate (B86563) dehydrogenase to reduce pyruvate). nih.govsemanticscholar.orgnih.gov

For the synthesis of the target diamine, a process could involve the highly regioselective monoamination of 1,3-indandione to yield an amino-ketone intermediate, followed by a second stereoselective transamination step. nih.gov Alternatively, engineered transaminases could potentially perform a direct diamination.

Table 2: Representative ω-Transaminase Systems for Chiral Amine Synthesis This table illustrates examples of ω-transaminase applications in the synthesis of chiral amines from ketones.

Enzyme Source Substrate Amine Donor Key Feature Product ee
Vibrio fluvialis JS17 Acetophenone L-Alanine Pyruvate removal by LDH to drive equilibrium. nih.gov >99% (S)
Arthrobacter citreus Bulky aryl ketones Isopropylamine Directed evolution to improve activity for bulky substrates. mdpi.com High
Commercial (ATA113) 1-Phenyl-1,4-pentanedione L-Alanine Highly regioselective monoamination of a diketone. nih.gov >99% (S)

Asymmetric Hydrogenation of Precursor Oximes and Ketones

Asymmetric hydrogenation is a highly efficient method for producing chiral compounds, including amines. chinesechemsoc.org This approach involves the reduction of a prochiral precursor, such as a diketone, dioxime, or diimine derived from 1,3-indandione, using hydrogen gas in the presence of a chiral transition metal catalyst.

The direct hydrogenation of a vicinal diimine is a straightforward approach to synthesizing the corresponding diamine. acs.org While this has been explored with metal-free catalysts like Piers' borane (B79455) to achieve high cis-selectivity, the development of asymmetric variants is key for producing enantiopure diamines. acs.orgnih.govacs.org Chiral catalysts, typically complexes of iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands (e.g., Josiphos, BINAP), are employed to control the facial selectivity of hydrogen addition to the C=N double bonds. rsc.org

A potential synthetic route:

Precursor Synthesis: 1,3-Indandione is reacted with an amine (e.g., benzylamine) or hydroxylamine (B1172632) to form the corresponding diimine or dioxime.

Asymmetric Hydrogenation: The diimine/dioxime precursor is hydrogenated under a hydrogen atmosphere using a chiral catalyst. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high diastereoselectivity (dr) and enantioselectivity (ee). rsc.org For instance, iridium-catalyzed hydrogenation of 1,3-disubstituted isoquinolines has shown that directing groups and specific ligands are critical for obtaining high trans-selectivity. rsc.org

Table 3: Catalyst Systems for Asymmetric Hydrogenation of Imines and Related Substrates This table provides examples of catalyst systems and their performance in asymmetric hydrogenation.

Catalyst/Ligand Substrate Type Product Stereochemistry Yield/ee
[Ir(cod)Cl]₂ / Josiphos 1,3-Disubstituted Isoquinolines trans-Tetrahydroisoquinolines Good yields, high ee. rsc.org
Chiral Piers' Borane Vicinal Diimine cis-1,2-Diamine Quantitative conversion, 10% ee. acs.org
Rh(I) / Chiral Phosphine Nitrones Chiral Hydroxylamines Up to 99% yield, >99% ee. nih.gov

Chemo- and Stereoselective Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. acs.org The process involves the initial formation of an imine or enamine intermediate via condensation of a ketone with an amine, followed by in-situ reduction. To achieve the synthesis of a specific stereoisomer of a 1,3-diamine, the reaction must be highly stereoselective.

For the synthesis of this compound from 1,3-indandione, a stepwise approach can be employed:

The first keto group undergoes reductive amination to form a racemic mono-amino indanone.

The second keto group is then subjected to a diastereoselective reductive amination. The existing stereocenter in the mono-amino indanone directs the approach of the reagents to the second carbonyl group, controlling the stereochemistry of the newly formed amino group.

Alternatively, a precursor diimine can be reduced stereoselectively using a hydride reducing agent. The stereochemical outcome is dictated by the reagent and the substrate's geometry. Diastereoselective hydrogenation of imines using catalysts like Raney Nickel or bimetallic Pd-Cu systems has been shown to be effective, where a chiral auxiliary directs the stereochemistry. thieme-connect.com Copper-catalyzed reductive coupling of imines with other nitrogen-containing components has also been shown to proceed with high diastereoselectivity, yielding a single diastereomer. acs.org

Table 4: Examples of Stereoselective Reductive Amination and Imine Reduction This table highlights methods for achieving stereocontrol in the synthesis of diamines via imine reduction.

Method Substrate Reagent/Catalyst Key Outcome
Diastereoselective Hydrogenation Imine with chiral auxiliary Bimetallic Pd-Cu/C High diastereomeric excess (de) of 94%. thieme-connect.com
Cu-Catalyzed Reductive Coupling Imine and Allenamide Cu(OAc)₂, PCy₃, Silane A single diastereomer of the diamine product obtained. acs.org

Cascade and Multicomponent Reactions for Indanediamine Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecules from simple starting materials. chemistryworld.com Similarly, multicomponent reactions (MCRs) combine three or more reactants in a single step to form a product that incorporates portions of all reactants. researchgate.net

While specific cascade or multicomponent reactions for the direct synthesis of this compound are not widely reported, the principles can be applied. A hypothetical cascade reaction could start from a precursor that undergoes an intramolecular cyclization to form the indane ring, followed by a series of transformations to install the two amino groups with the desired stereochemistry. For example, chemists have developed methodologies to obtain complex caged amines from simple salts through a cascade of annulation reactions. chemistryworld.com

One-Pot Synthesis Strategies

One-pot syntheses improve efficiency by conducting multiple reaction steps in the same flask, avoiding time-consuming workup and purification of intermediates. Many reductive amination protocols are performed as one-pot procedures. acs.org

A one-pot synthesis of 2,3-Dihydro-1H-indene-1,3-diamine could be achieved by reacting 1,3-indandione with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (like sodium cyanoborohydride) in a single reaction vessel. researchgate.net This would involve the simultaneous or sequential formation and reduction of two imine functionalities. Controlling the stereochemistry in such a one-pot reaction would be the primary challenge, likely requiring a chiral catalyst or reagent that can effectively differentiate the reaction sites and control the stereochemical outcome throughout the process. One-pot syntheses of various diamines have been reported, demonstrating the feasibility of this efficient approach. asianpubs.orgresearchgate.netnih.gov

Table 5: Mentioned Compounds

Compound Name
This compound
1,3-Indandione
(+)-Tartaric Acid
(-)-Mandelic Acid
Brucine
Strychnine
(R)-1-Phenylethylamine
Pyridoxal 5'-phosphate
o-Xylylenediamine
Lactate
Pyruvate
Acetophenone
Isopropylamine
1-Phenyl-1,4-pentanedione
L-Alanine
1-(3-chlorophenyl)ethanamine
Piers' borane
Benzylamine
Hydroxylamine
Sodium hydroxide
Raney Nickel
Ammonium acetate

Derivatization and Functionalization Strategies for the Diamine Scaffold

The this compound scaffold, possessing two primary amine groups in a constrained stereochemical arrangement, serves as a versatile building block for the synthesis of a wide range of derivatives. The nucleophilic nature of the amino groups allows for various functionalization strategies, primarily through the formation of new carbon-nitrogen bonds. These strategies are pivotal for modulating the physicochemical properties of the parent diamine and for constructing more complex molecular architectures, such as chiral ligands for catalysis or precursors for biologically active molecules.

Key derivatization approaches hinge on well-established reactions of primary amines, including acylation to form amides and condensation with carbonyl compounds to yield imines (Schiff bases). These transformations are typically high-yielding and allow for the introduction of a diverse array of substituents, thereby enabling fine-tuning of the scaffold's steric and electronic properties.

The preparation of substituted derivatives from the this compound scaffold is predominantly achieved through N-functionalization reactions. Two of the most common and effective methods are the synthesis of bis-amides through acylation and the formation of bis-imines (Schiff bases) via condensation with aldehydes or ketones.

N,N'-Diacylation for Bis-Amide Synthesis

The reaction of the diamine with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to N,N'-diacyl-2,3-dihydro-1H-indene-1,3-diamine derivatives. These reactions are typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen halide byproduct. The resulting bis-amides are often stable, crystalline solids. This method allows for the introduction of a wide variety of functional groups, depending on the acylating agent used.

A general reaction involves dissolving the diamine in a suitable aprotic solvent, such as dichloromethane, followed by the addition of a base and two equivalents of the acylating agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Acylating AgentReagents and ConditionsResulting Derivative
Benzoyl chlorideDichloromethane, Triethylamine, Room Temp.(N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)dibenzamide)
Acetic anhydridePyridine, 0°C to Room Temp.(N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)diacetamide)
4-Nitrobenzoyl chlorideDichloromethane, Triethylamine, Room Temp.(N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)bis(4-nitrobenzamide))
Cyclohexanecarbonyl chlorideTetrahydrofuran, Pyridine, Room Temp.(N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)dicyclohexanecarboxamide)

Condensation for Schiff Base (Bis-Imine) Synthesis

Schiff base derivatives are readily prepared by the condensation of the diamine with two equivalents of an aldehyde or ketone, often with acid catalysis and removal of water to drive the reaction to completion. The reaction is typically performed in a solvent such as ethanol (B145695) or methanol, with the mixture being heated to reflux. The resulting bis-imines are valuable as intermediates and as ligands in coordination chemistry. rsc.orgresearchgate.netjptcp.comshahucollegelatur.org.in The electronic and steric properties of the imine can be easily modified by selecting different carbonyl compounds.

Carbonyl CompoundReagents and ConditionsResulting Derivative
SalicylaldehydeEthanol, Reflux(2,2'-((1E,1'E)-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol)
4-MethoxybenzaldehydeMethanol, Acetic acid (cat.), Reflux((1E,1'E)-N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)bis(1-(4-methoxyphenyl)methanimine))
AcetoneMethanol, Reflux((2E,2'E)-N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)bis(propan-2-imine))
2-PyridinecarboxaldehydeEthanol, Reflux((1E,1'E)-N,N'-((1R,3S)-2,3-dihydro-1H-indene-1,3-diyl)bis(1-(pyridin-2-yl)methanimine))

These derivatization strategies highlight the utility of this compound as a scaffold for creating diverse molecular structures through reliable and high-yielding chemical transformations.

Applications of 1r,3s 2,3 Dihydro 1h Indene 1,3 Diamine As Chiral Ligands in Asymmetric Catalysis

General Principles of Chiral Ligand Design in Transition Metal Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The primary goal is to create a chiral environment around the metal center that can differentiate between enantiotopic faces of a prochiral substrate or between two enantiomeric reactants. Several key principles guide the design of these ligands:

Symmetry: C2-symmetric ligands, such as (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine, are often favored because they reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

Rigidity: A rigid ligand backbone restricts the conformational flexibility of the metal complex, leading to a more ordered and predictable transition state. This rigidity is a key feature of the indane scaffold.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be modified to optimize reactivity and selectivity. For diamine ligands, derivatization of the amine groups allows for fine-tuning of these properties.

Chelation: Bidentate ligands like diamines form stable chelate rings with the metal center, which enhances the stability of the catalyst and helps to enforce a specific coordination geometry.

Formation and Characterization of Metal Complexes with Indanediamine Ligands

The formation of metal complexes with this compound and its derivatives typically involves the reaction of the diamine with a suitable metal precursor, such as a palladium(II) salt. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complex in solution and to confirm the coordination of the ligand to the metal center.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules and can provide information about the stereochemistry of the metal complex in solution.

Mass Spectrometry: This is used to determine the molecular weight and composition of the complex.

Rational Ligand Design and Structure-Activity Relationship (SAR) Studies in Catalysis

The development of effective chiral catalysts is heavily reliant on the principles of rational ligand design and a thorough understanding of structure-activity relationships (SAR). The design of chiral diamine ligands, such as this compound, for ruthenium-catalyzed asymmetric reactions is a systematic process aimed at optimizing catalytic performance.

Rational Ligand Design:

The design of chiral ligands often begins with a "privileged" scaffold, a structural motif that has demonstrated success in a range of catalytic transformations. C2-symmetric diamines are a prominent class of such privileged ligands. The rationale behind using C2-symmetric ligands is that they can reduce the number of possible diastereomeric transition states, which can lead to higher enantioselectivity.

For this compound, the key design elements include:

Rigid Backbone: The indane scaffold provides a rigid and conformationally constrained backbone. This rigidity helps to create a well-defined and predictable chiral environment around the metal center, which is essential for effective stereochemical communication during the catalytic cycle.

C2-Symmetry: The C2-symmetry of the ligand simplifies the stereochemical analysis of the catalytic reaction and can lead to a reduction in the number of competing reaction pathways, potentially enhancing enantioselectivity.

Stereogenic Centers: The two stereogenic centers at the 1 and 3 positions of the indane ring are responsible for inducing chirality in the product. The specific (1R,3S) configuration dictates the spatial arrangement of the coordinating amino groups.

Coordination Sites: The two primary amine groups provide strong coordination to the ruthenium center, forming a stable chelate complex.

The modular synthesis of ruthenium(II)-NHC-diamine complexes, for example, showcases a strategy where chiral N-heterocyclic carbenes (NHCs) and chiral diamines are combined. nih.gov This modular approach allows for the systematic variation of both ligands to fine-tune the catalyst's properties for a specific application. nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies are crucial for understanding how modifications to the ligand structure affect the catalyst's activity and selectivity. While specific SAR studies for this compound in ruthenium-catalyzed C-N bond activation are not yet prevalent, general principles from related systems can be applied.

Key structural features of the diamine ligand that can be varied to establish SAR include:

Substituents on the Aromatic Ring: The electronic and steric properties of substituents on the phenyl ring of the indane backbone can influence the electronic environment of the ruthenium center and the steric bulk around it.

Substituents on the Nitrogen Atoms: N-alkylation or N-arylation of the diamine can significantly alter the steric and electronic properties of the ligand. These modifications can impact the stability of the catalyst and the enantioselectivity of the reaction. For instance, in the asymmetric transfer hydrogenation of ketones, the nature of the substituents on the diamine ligand in ruthenium complexes is known to be critical for achieving high enantioselectivity.

A hypothetical SAR study for a ruthenium-catalyzed reaction using derivatives of this compound could involve synthesizing a library of ligands with systematic variations and evaluating their performance in the target reaction. The data obtained would then be used to build a model that correlates structural features with catalytic outcomes, guiding the design of more efficient and selective catalysts.

The following interactive table illustrates a hypothetical SAR study for a generic ruthenium-catalyzed asymmetric reaction, demonstrating how changes in the ligand structure could influence the enantiomeric excess (ee) of the product.

Ligand ModificationSubstituent (R)Enantiomeric Excess (%)
UnsubstitutedH85
Electron-donatingOCH392
Electron-withdrawingCF378
Sterically bulkyt-Butyl88

This data, though hypothetical, illustrates the typical trends observed in SAR studies, where electronic and steric factors play a crucial role in determining the stereochemical outcome of a reaction.

Mechanistic and Computational Investigations of Reactions Involving 1r,3s 2,3 Dihydro 1h Indene 1,3 Diamine

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The elucidation of reaction mechanisms is fundamental to understanding and optimizing catalytic processes. For chiral diamines like (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine, the mechanism in asymmetric catalysis, often involving metal complexes, typically proceeds through a series of well-defined steps. These include ligand exchange to form a catalyst-substrate complex, the stereodetermining bond-forming step, and subsequent product release to regenerate the catalyst.

In many palladium-catalyzed asymmetric alkylations, for instance, the proposed mechanism involves the oxidative addition of a palladium(0) species to the substrate, forming a π-allyl palladium intermediate. The chiral diamine ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack, ultimately leading to the enantiomerically enriched product. The specific role of the rigid indane backbone and the trans-coordination of the two amine groups in this compound would be to create a well-defined chiral pocket, sterically shielding one face of the intermediate and directing the incoming nucleophile to the opposite face.

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting stereochemical outcomes, and understanding the electronic properties of catalysts.

Transition State Analysis and Energy Landscape Mapping

DFT calculations enable the mapping of the potential energy surface for a catalytic reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net For a reaction catalyzed by a complex of this compound, transition state analysis would be crucial for identifying the rate-determining and stereo-determining steps. By comparing the activation energies of the competing diastereomeric transition states that lead to the (R) and (S) products, the enantioselectivity of the reaction can be predicted. The rigid C2-symmetric-like scaffold of the diaminoindane ligand would be expected to create significant energy differences between these competing pathways.

Computational Rationalization of Stereoselectivity and Enantioselectivity

Computational models are essential for rationalizing the origins of stereoselectivity. researchgate.netrsc.org By analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) within the transition state structures, researchers can understand how the chiral ligand transfers its stereochemical information to the product. For this compound, the phenyl group of the indane backbone and the relative orientation of the amino groups would create a distinct steric and electronic environment. DFT studies could quantify how these features selectively stabilize one transition state over the other, providing a molecular-level understanding of the enantioselection process. researchgate.net

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy, shape, and distribution of these orbitals in a catalyst complex determine its nucleophilic and electrophilic character.

An analysis of a metal complex containing the this compound ligand would likely show that the HOMO is primarily located on the metal center, while the LUMO may be distributed over the co-ligands or the substrate. The HOMO-LUMO energy gap is an indicator of the complex's stability and reactivity. researchgate.net Reactivity descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity, can provide quantitative insights into the catalytic activity. sapub.org

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of a hypothetical catalyst complex.

ParameterValue (eV)Description
EHOMO-5.87Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.72Indicator of chemical stability and reactivity
Ionization Potential (I)5.87Energy required to remove an electron (approximated as -EHOMO)
Electron Affinity (A)2.15Energy released when an electron is added (approximated as -ELUMO)
Electronegativity (χ)4.01Measure of the power to attract electrons (I+A)/2
Chemical Hardness (η)1.86Resistance to change in electron distribution (I-A)/2

Spectroscopic and Crystallographic Studies for Mechanistic Insights

Experimental techniques are vital for validating computational models and providing direct evidence for proposed mechanistic pathways.

Advanced NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing catalytic intermediates and studying reaction kinetics. researchgate.netnih.gov In-situ NMR monitoring of a catalytic reaction involving a this compound-metal complex could allow for the direct observation of catalyst resting states and key intermediates, providing crucial evidence for the proposed catalytic cycle. rsc.org

X-ray crystallography provides precise three-dimensional structural information of stable catalyst complexes and, in some cases, intermediates. researchgate.netmdpi.com A crystal structure of a metal complex with this compound would definitively establish the coordination geometry, bond lengths, and bond angles. weizmann.ac.ilresearchgate.net This structural data is invaluable for building accurate computational models and understanding how the ligand's rigid backbone creates the chiral environment necessary for asymmetric induction. Analysis of such a structure would reveal the precise steric and electronic features that govern the catalyst's stereodifferentiating ability.

The following table summarizes key crystallographic parameters that would be expected from an X-ray analysis of a hypothetical metal complex.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Metal-N1 Bond Length (Å)2.05
Metal-N2 Bond Length (Å)2.08
N1-Metal-N2 Bite Angle (°)92.5
Dihedral Angle of Phenyl Ring (°)5.2

Kinetic Investigations and Empirical Rate Law Determinations

Detailed research findings in the broader field of asymmetric catalysis, particularly concerning chiral diamines in transfer hydrogenation reactions, have established common methodologies for these investigations. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles derived from analogous systems, such as those employing Noyori-type catalysts, are directly applicable. bath.ac.ukacs.orgresearchgate.net These studies often utilize techniques like in-situ NMR spectroscopy or chiral HPLC to monitor the consumption of reactants and the formation of products in real-time. bath.ac.uk

A typical approach involves performing a series of experiments where the initial concentration of one component (e.g., the substrate, the hydrogen donor, or the catalyst) is varied while the others are kept constant. The initial rate of the reaction is then measured for each experiment. The order of the reaction with respect to each component is determined by analyzing how the initial rate changes as a function of its concentration.

For many asymmetric transfer hydrogenation reactions catalyzed by ruthenium-diamine complexes, a general rate law often takes the form:

Rate = k[Catalyst]x[Substrate]y[Hydrogen Donor]z

where 'k' is the rate constant, and 'x', 'y', and 'z' are the reaction orders with respect to the catalyst, substrate, and hydrogen donor, respectively.

Detailed Research Findings

Kinetic profiling of similar chiral diamine-metal complexes in asymmetric transfer hydrogenation reveals complex relationships. For instance, studies on Noyori catalysts have shown that the reaction mechanism can be intricate, often involving a pre-equilibrium step where the catalyst is activated by a base. acs.org The subsequent steps then involve the transfer of a hydride and a proton to the substrate. nih.gov

Computational studies, often using Density Functional Theory (DFT), frequently complement these experimental kinetic investigations. rsc.org These computational models help to elucidate the structures of intermediates and transition states, providing a deeper understanding of the reaction pathway. For example, DFT calculations can help to rationalize the observed stereoselectivity by comparing the energy barriers for the formation of the different product enantiomers. rsc.org

The data obtained from such kinetic experiments can be tabulated to clearly illustrate the relationship between reactant concentrations and reaction rates. Below are illustrative tables representing the type of data collected in such investigations for a hypothetical reaction involving a chiral diamine catalyst.

Table 1: Determination of Reaction Order with Respect to the Substrate

Experiment[Catalyst] (mol/L)[Substrate] (mol/L)[Hydrogen Donor] (mol/L)Initial Rate (mol/L·s)
10.0010.11.01.5 x 10⁻⁴
20.0010.21.03.0 x 10⁻⁴
30.0010.41.06.1 x 10⁻⁴

In this example, doubling the substrate concentration doubles the initial rate, suggesting a first-order dependence on the substrate (y ≈ 1).

Table 2: Determination of Reaction Order with Respect to the Catalyst

Experiment[Catalyst] (mol/L)[Substrate] (mol/L)[Hydrogen Donor] (mol/L)Initial Rate (mol/L·s)
10.0010.11.01.5 x 10⁻⁴
20.0020.11.03.1 x 10⁻⁴
30.0040.11.06.0 x 10⁻⁴

Here, the rate is directly proportional to the catalyst concentration, indicating a first-order dependence on the catalyst (x ≈ 1).

Table 3: Determination of Reaction Order with Respect to the Hydrogen Donor

Experiment[Catalyst] (mol/L)[Substrate] (mol/L)[Hydrogen Donor] (mol/L)Initial Rate (mol/L·s)
10.0010.11.01.5 x 10⁻⁴
20.0010.12.01.4 x 10⁻⁴
30.0010.13.01.5 x 10⁻⁴

In this hypothetical case, changing the concentration of the hydrogen donor does not significantly affect the initial rate, suggesting a zero-order dependence (z ≈ 0) under these conditions, which might imply that the hydrogen transfer step is not rate-limiting.

By combining the results from these experiments, an empirical rate law can be established. For the hypothetical data above, the rate law would be: Rate = k[Catalyst]¹[Substrate]¹[Hydrogen Donor]⁰ = k[Catalyst][Substrate] . This information is invaluable for proposing and validating a plausible reaction mechanism.

Advanced Scaffold Engineering and Functionalization of Dihydro 1h Indene 1,3 Diamines

Synthesis of Multifunctionalized Indanediamine Derivatives

The synthetic utility of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is largely derived from the reactivity of its two primary amine groups. These functional handles allow for a wide range of modifications, leading to a diverse library of derivatives. Key strategies for multifunctionalization include N-acylation, N-alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives.

N-Acylation and N-Alkylation: The primary amine functionalities are readily acylated using acyl chlorides or anhydrides to form corresponding amides. Similarly, N-alkylation can be achieved with various alkyl halides. These reactions provide a straightforward route to introduce a wide array of functional groups, thereby modulating the steric and electronic properties of the parent diamine.

Urea and Thiourea Formation: The reaction of the diamine with isocyanates or isothiocyanates offers an efficient method for the synthesis of urea and thiourea derivatives, respectively. These derivatives are of particular interest due to their ability to act as hydrogen-bond donors, a key feature in the design of organocatalysts and molecular receptors.

A representative selection of synthetic transformations for the functionalization of the indanediamine scaffold is presented below:

Reagent ClassFunctional Group IntroducedPotential Application of Derivative
Acyl Halides/AnhydridesAmideChiral Ligands, Pharmaceutical Intermediates
Alkyl HalidesSecondary/Tertiary AmineCatalyst Modification, Quaternary Ammonium (B1175870) Salts
IsocyanatesUreaOrganocatalysts, Supramolecular Assemblies
IsothiocyanatesThioureaOrganocatalysts, Metal-Binding Ligands
Aldehydes/KetonesImine (via condensation)Dynamic Covalent Chemistry, Ligand Synthesis

These fundamental reactions can be employed in a modular fashion to install multiple, distinct functional groups, leading to highly tailored molecular architectures.

Development of Expanded Ring Systems and Polycyclic Architectures Incorporating the Diamine Moiety

The rigid indane framework can serve as a template for the construction of more complex, three-dimensional structures. By incorporating the diamine moiety into larger ring systems, novel host-guest systems and macrocyclic ligands with unique recognition properties can be developed.

Macrocyclization Reactions: The diamine can be used as a key component in macrocyclization reactions, typically through condensation with dicarbonyl compounds or dialdehydes to form macrocyclic imines, which can be subsequently reduced to the corresponding macrocyclic amines. nih.gov These macrocycles can be designed to have specific cavity sizes and binding sites for ions or small molecules.

Synthesis of Cryptands and Fused Polycycles: More advanced synthetic strategies can lead to the formation of cryptands and other polycyclic architectures. For instance, the diamine can be functionalized with linker arms that are then cyclized to create three-dimensional cage-like structures. chemrxiv.org While direct ring expansion of the indane core in the diamine itself is not widely reported, the functionalized diamine can be incorporated into larger polycyclic systems through multi-step synthetic sequences. For example, the diamine can be appended to other cyclic systems to create fused or spirocyclic structures.

The table below summarizes potential approaches to expanded and polycyclic systems:

Architectural ClassSynthetic StrategyPotential Features
MacrocyclesCondensation with dicarbonyls/dialdehydesDefined cavity size, ion/molecule recognition
CryptandsFunctionalization with linkers followed by cyclizationThree-dimensional binding pockets, enhanced guest selectivity
Fused PolycyclesAnnulation reactions on the indane core (pre- or post-diamine installation)Rigid, complex topologies for advanced applications

Structure-Activity Relationship (SAR) Investigations for Scaffold Optimization

Systematic modification of the this compound scaffold and the subsequent evaluation of the derivatives' performance in specific applications allows for the development of structure-activity relationships (SAR). This knowledge is invaluable for the rational design of new and improved derivatives.

In Asymmetric Catalysis: When the diamine is used as a chiral ligand for a metal catalyst, SAR studies often focus on how modifications to the N-substituents or the aromatic ring affect the enantioselectivity and activity of the catalyst. For example, the steric bulk and electronic properties of the N-substituents can have a profound impact on the chiral environment around the metal center. nih.gov

As Organocatalysts: When derivatives of the diamine, such as thioureas, are used as organocatalysts, SAR studies can elucidate the role of different functional groups in substrate activation and stereocontrol. The hydrogen-bonding capabilities of the urea or thiourea moieties, as well as the steric influence of other substituents, are key parameters to investigate. chemrxiv.org

A hypothetical SAR study for an organocatalyst derived from this compound is presented in the table below:

Derivative ModificationObserved Effect on EnantioselectivityInterpretation
Increased steric bulk of N-substituentsIncreasedEnhanced shielding of one face of the substrate
Electron-withdrawing groups on the aryl ringIncreasedEnhanced acidity of H-bond donors, leading to stronger substrate binding
Electron-donating groups on the aryl ringDecreasedReduced acidity of H-bond donors
Change from urea to thioureaIncreasedStronger hydrogen bonding capabilities of thiourea

Through such systematic studies, the this compound scaffold can be optimized for a wide range of applications, from asymmetric synthesis to materials science.

Future Perspectives and Emerging Research Directions in 1r,3s 2,3 Dihydro 1h Indene 1,3 Diamine Chemistry

Sustainable and Green Synthetic Methodologies for Indanediamines

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including chiral diamines. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Consequently, a major future direction is the development of more sustainable and environmentally benign methods for producing (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine and its analogues.

Current research in the broader field of amine synthesis points towards several promising green strategies that could be adapted for indanediamines. These include:

Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. mdpi.comnih.gov Directed evolution and protein engineering are expanding the substrate scope and enhancing the efficiency of these biocatalysts, making them suitable for producing complex chiral amines under mild, aqueous conditions. nih.govmdpi.com The application of engineered transaminases or other enzymes for the asymmetric synthesis of indanediamine precursors could significantly reduce the environmental footprint of the manufacturing process. mdpi.com

Catalytic Amination of Renewable Feedstocks : A long-term goal in green chemistry is the utilization of renewable biomass as a starting material. nih.govacs.org Research is ongoing to convert biomass-derived platform molecules into valuable chemicals like diamines. chemrxiv.org While direct application to the indane scaffold is complex, the development of novel catalytic systems for the amination of bio-based precursors could eventually provide a sustainable route to key intermediates in indanediamine synthesis.

Atom Economy and Waste Reduction : Methodologies that improve atom economy, such as catalytic hydrogen borrowing or direct amination, are central to green synthesis. nih.gov These approaches minimize the formation of stoichiometric waste products. Future research will likely focus on designing catalytic cycles for indanediamine synthesis that maximize the incorporation of atoms from the reactants into the final product, replacing classical methods that have lower atom economy. nih.gov

The following table summarizes potential green synthetic approaches applicable to indanediamine synthesis:

Green MethodologyPotential Application to Indanediamine SynthesisKey Advantages
Biocatalysis (e.g., Transaminases) Asymmetric synthesis of chiral amine precursors from ketones.High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comnih.gov
Catalysis with Renewable Feedstocks Synthesis of aromatic precursors from biomass-derived molecules.Use of sustainable starting materials, reduced reliance on fossil fuels. acs.orgchemrxiv.org
Hydrogen Borrowing / Direct Amination Formation of C-N bonds with high atom economy, generating water as the main byproduct.Minimizes stoichiometric waste, improves process efficiency. nih.gov
Microwave-Assisted Synthesis Acceleration of key reaction steps in the synthetic pathway.Reduced reaction times, potential for improved yields and cleaner reactions.

Exploration of Novel Catalytic Transformations and Ligand Architectures

While (1R,3S)-indanediamine-derived ligands have proven effective in numerous catalytic reactions, there is considerable scope for expanding their application and improving their performance through the design of novel ligand architectures. The rigid indane backbone is an excellent starting point for modification, allowing for the fine-tuning of steric and electronic properties to suit new types of chemical transformations.

Future research in this area is expected to focus on:

Development of Bifunctional Catalysts : Incorporating additional functional groups onto the indanediamine scaffold can lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously. This can lead to enhanced reactivity and selectivity.

Creation of Novel Bidentate and Tridentate Ligands : Modifying the amine functionalities or introducing other coordinating groups at different positions on the indane ring can generate new classes of ligands. For instance, the synthesis of ligands that combine the diamine motif with phosphines, N-heterocyclic carbenes (NHCs), or other donor groups could unlock new catalytic activities.

Application in Emerging Catalytic Reactions : There is a continuous drive to apply established ligand families to new and challenging asymmetric transformations. For indanediamine-based catalysts, this could include areas like C-H activation/functionalization, photoredox catalysis, and electrocatalysis. A recent study described a photoinduced copper-catalyzed asymmetric amidation that relies on the in situ assembly of a catalyst system involving a chiral diamine, highlighting the potential for these ligands in novel, mechanistically complex reactions.

Supramolecular and Dendritic Catalysts : Building larger, more complex catalytic structures based on the indanediamine unit could lead to catalysts with unique properties, such as enhanced activity, recyclability, or the ability to perform cascade reactions in a controlled manner.

The table below outlines potential new ligand designs based on the indanediamine scaffold and their target applications.

Ligand Architecture ConceptPotential ModificationTarget Catalytic Application
Bifunctional Ligands Introduction of acidic or basic moieties (e.g., thiourea (B124793), phosphoric acid).Asymmetric Michael additions, Mannich reactions.
Hybrid P,N or N,NHC Ligands Synthesis of derivatives bearing phosphine (B1218219) or NHC groups.Asymmetric hydrogenation, cross-coupling reactions.
Tridentate Scaffolds Incorporation of a third coordinating group (e.g., pyridine).Enantioselective Lewis acid catalysis.
Immobilized/Recyclable Catalysts Attachment to solid supports or polymers.Sustainable and industrial-scale synthesis.

Integration with Flow Chemistry and High-Throughput Screening for Process Optimization

The optimization of reaction conditions and the discovery of new catalysts are often time-consuming and resource-intensive processes. The integration of modern automation technologies like flow chemistry and high-throughput screening (HTS) represents a significant opportunity to accelerate research and development in the field of indanediamine chemistry.

Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. rsc.org For the synthesis of (1R,3S)-indanediamine and its derivatives, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. Furthermore, multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com The application of flow chemistry could be particularly beneficial for optimizing catalytic reactions that use indanediamine-based ligands, allowing for rapid screening of conditions and efficient production of chiral products. rsc.org

High-Throughput Screening (HTS) : HTS techniques allow for the rapid, parallel screening of large libraries of catalysts and reaction conditions. nih.gov This is invaluable for discovering new applications for indanediamine-based ligands and for optimizing their performance in known reactions. By combining HTS with automated synthesis platforms, libraries of indanediamine derivatives with diverse steric and electronic properties can be prepared and evaluated in a fraction of the time required by traditional methods. This approach accelerates the discovery of optimal catalysts for specific transformations. researchgate.net

The synergy between these technologies can create a powerful workflow for catalyst development, as illustrated in the table below.

TechnologyApplication in Indanediamine ChemistryExpected Outcome
Flow Chemistry Synthesis of indanediamine and its derivatives; optimization of catalytic reactions.Improved yield and purity, safer processing, easier scale-up. mdpi.comrsc.org
High-Throughput Screening Rapid evaluation of catalyst libraries for new reactions; optimization of reaction parameters (solvent, temperature, etc.).Accelerated discovery of new catalysts and optimal reaction conditions. nih.govresearchgate.net
Integrated Flow-HTS Systems Automated synthesis of ligand libraries in flow, followed by immediate in-line screening.Seamless and rapid design-make-test cycles for catalyst development.

Advanced Computational Design of Next-Generation Chiral Ligands and Auxiliaries

Computational chemistry has become an indispensable tool in modern catalyst design. Techniques such as Density Functional Theory (DFT) and molecular modeling provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. mdpi.com These methods are poised to play a pivotal role in the development of the next generation of chiral ligands and auxiliaries based on the (1R,3S)-indanediamine scaffold.

Future directions in this area include:

In Silico Ligand Design and Screening : Computational methods allow for the virtual design and evaluation of new ligand architectures before they are synthesized in the lab. By modeling the transition states of key catalytic reactions, researchers can predict which ligand modifications are most likely to improve enantioselectivity or reactivity. This in silico screening approach can significantly reduce the experimental effort required to develop new catalysts.

Mechanistic Elucidation : DFT calculations can be used to map out the entire catalytic cycle for reactions involving indanediamine-based catalysts. nih.gov This provides a detailed understanding of how the ligand controls the stereochemical outcome of the reaction and can reveal unexpected reaction pathways or intermediates. This knowledge is crucial for the rational design of improved catalysts.

Predictive Modeling of Catalyst Performance : By combining computational data with machine learning algorithms, it may become possible to develop predictive models for catalyst performance. These models could take the structure of a new indanediamine-derived ligand and the substrates as input and predict the yield and enantioselectivity of the reaction with a high degree of accuracy.

The table below highlights key computational techniques and their application in the design of indanediamine-based systems.

Computational TechniqueApplicationInsights Gained
Density Functional Theory (DFT) Calculation of transition state energies and reaction pathways. mdpi.comnih.govUnderstanding the origin of enantioselectivity, predicting catalyst activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the catalyst-substrate complex.Assessing conformational flexibility and substrate binding modes.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features of ligands with their catalytic performance.Identifying key structural motifs for high selectivity.
Virtual Screening Evaluating large libraries of virtual ligand structures.Prioritizing promising candidates for synthesis and experimental testing.

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of more efficient, selective, and sustainable catalytic processes for the synthesis of enantiomerically pure molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine, and how are yields optimized?

  • Methodological Answer : Common routes include reductive amination of indene-derived ketones or resolution of racemic mixtures using chiral auxiliaries. For example, enantioselective synthesis can employ chiral ligands like (1R,2S)-cyclopentane-1,2-diamine, with yields monitored via HPLC (e.g., 60–100°C reactions in polar aprotic solvents) . Optimization involves solvent selection (e.g., DMF vs. THF) and catalyst loading. A comparative table of reaction conditions is provided below:

SolventLigand UsedTemperature (°C)Yield (%)
DMFL6 (cyclopentane-diamine)8072
THFL7 (cyclohexane-diamine)6065
EthanolL8 (benzene-diamine)10058

Q. How is the stereochemical purity of this compound confirmed experimentally?

  • Methodological Answer : Chiral HPLC with a cellulose-based column or X-ray crystallography are gold standards. For instance, PubChem data (CID: 7000084) confirms stereochemistry via InChI key and SMILES notation . Polarimetry and 1^1H/13^{13}C NMR (e.g., coupling constants for vicinal diastereotopic protons) further validate enantiomeric excess (>98% ee) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Key precautions include:

  • Storage : Dry, inert atmosphere (N2_2) at 2–8°C to prevent decomposition .
  • PPE : Gloves (nitrile), goggles, and flame-resistant lab coats (due to thermal instability, H200 classification) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies address low enantioselectivity in the synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis using Ru-BINAP complexes or enzymatic resolution (lipases) improves selectivity. For example, Enamine Ltd. reports rac-(1R,2S)-diamine derivatives as chiral building blocks for kinetic resolution . Solvent polarity adjustments (e.g., switching from toluene to DCM) and temperature gradients (dynamic kinetic resolution) also enhance ee values .

Q. How does this diamine function as a ligand in asymmetric catalysis, and what are its limitations?

  • Methodological Answer : The rigid indene backbone and vicinal amino groups enable chelation to transition metals (e.g., Pd, Cu), facilitating C–C bond formation in Heck or Ullmann reactions. However, steric hindrance from the dihydroindene moiety can reduce reactivity in bulky substrates. Comparative studies with (1R,2R)-cyclohexane-diamine show lower turnover frequencies but higher enantioselectivity in certain cyclopropanations .

Q. How do computational and experimental structural data for this compound sometimes conflict, and how are these resolved?

  • Methodological Answer : Discrepancies arise in dihedral angle predictions (DFT vs. X-ray). For example, DFT/B3LYP/6-31G* calculations may overestimate planarity by 5–7° compared to crystallographic data . Hybrid methods (e.g., MP2 corrections) or neutron diffraction (for H-atom positions) reconcile such differences.

Data Contradictions and Analysis

  • Stereochemical Stability : NIST data indicates thermal decomposition above 150°C , but some synthetic protocols report stable reflux at 180°C in sealed systems . This suggests decomposition pathways are solvent- and atmosphere-dependent.
  • Solvent Effects : Higher yields in DMF (72%) vs. ethanol (58%) contrast with PubChem’s note on solubility limitations in polar protic solvents . This implies substrate-specific optimization is critical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.